N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

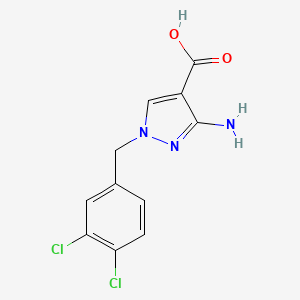

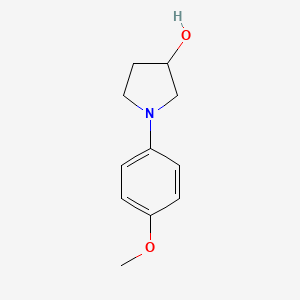

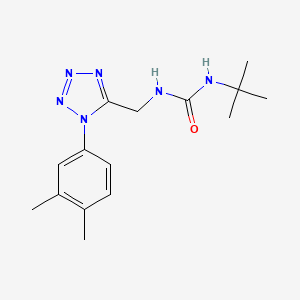

N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs called lipoate analogs, which target the altered energy metabolism of cancer cells.

Aplicaciones Científicas De Investigación

Synthetic Routes and Chemical Transformations

Studies on Isocyanides and Related Compounds : A novel synthetic route to furan derivatives utilizing the Passerini reaction was developed. This method affords N-substituted 3-aryl-2-cyanoacetoxy-3-oxopropionamides, which are cyclized to give N-substituted 3-aryl-4-cyano-2,5-dihydro-5-oxofuran-2-carboxamides, showcasing the versatility of cyano and carboxamide groups in heterocyclic synthesis (Bossio et al., 1993).

Heterocyclic Synthesis with Thiophene-2-Carboxamide : The research illustrates the synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives, indicating the potential biomedical applications of similar carboxamide structures (Ahmed, 2007).

Cycloaddition Reactions for Heterocyclic Compounds : Demonstrates the use of cycloaddition reactions in creating complex heterocyclic structures, which could be related to the synthetic strategies for constructing the cyclopropyl and isochromene motifs present in the query compound (Christl et al., 1990).

Chemical Properties and Mechanistic Insights

Halogen-initiated C-O Bond Formation : Describes a halonium-initiated tandem oxa-cyclization and ring-opening of cyclopropane, which could provide a foundation for understanding reactions involving the cyanocyclopropyl group (Wei et al., 2012).

Polyisoimide Formation from Carboxamide Precursors : Explores the reactions leading to polyisoimides, highlighting the reactivity of carboxamide groups under specific conditions, which might be relevant for polymer research involving similar compounds (Mochizuki et al., 1994).

Mecanismo De Acción

Target of Action

The primary target of N-(1-Cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide is Cathepsin K . Cathepsin K is a cysteine protease enzyme predominantly expressed in osteoclasts . This enzyme plays a crucial role in the breakdown of collagen in the bone matrix as part of bone resorption .

Mode of Action

This compound, also known as Odanacatib, inhibits Cathepsin K, likely by binding to its active site . The inhibition of this enzyme results in decreased bone resorption without affecting bone deposition .

Biochemical Pathways

The inhibition of Cathepsin K disrupts the normal process of bone resorption, which is a part of the bone remodeling cycle. This cycle involves the breakdown of old bone tissue by osteoclasts (bone resorption) and the formation of new bone tissue by osteoblasts (bone deposition). By inhibiting Cathepsin K, Odanacatib reduces bone resorption, leading to an overall increase in bone mineral density .

Pharmacokinetics

Odanacatib exhibits a Tmax of 2-6 hours . The absolute bioavailabilities observed with 30mg and 50 mg doses are 70% and 30% respectively . When taken with high-fat meals, the 50mg dose’s bioavailability increases to 49% and Tmax increases to 10.5 hours . It has a volume of distribution of 100L and is 97.5% bound to plasma proteins . The major metabolite is the product of hydroxylation by CYP3A4 and CYP2C8 . This metabolite is active but is 25 times less effective at inhibiting Cathepsin K than Odanacatib .

Result of Action

The inhibition of Cathepsin K by Odanacatib leads to decreased bone resorption without affecting bone deposition . This results in an increased bone mineral density, which strengthens the bone and leads to fewer fractures in conditions like osteoporosis .

Action Environment

The action, efficacy, and stability of Odanacatib can be influenced by various environmental factors. For instance, the bioavailability of the drug can be affected by the presence of food, particularly high-fat meals . Additionally, the metabolic activity of enzymes such as CYP3A4 and CYP2C8, which can vary based on genetic factors and the presence of other drugs, can impact the metabolism and effectiveness of Odanacatib .

Propiedades

IUPAC Name |

N-(1-cyanocyclopropyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c21-12-20(8-9-20)22-18(23)14-6-7-16-15(10-14)11-17(25-19(16)24)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLLYDJHKIWYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-pyrazol-5-yl)phenyl]-4(1H)-pyridinone](/img/structure/B2984608.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)